2,4-Dichloro-3,7,7-trimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine
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Overview
Description
2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of chlorine atoms and a pyrano-pyridine fused ring system, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,4-dichloropyridine and 3,7,7-trimethyl-2,4-dihydro-5H-pyrano[4,3-b]pyridine can be reacted in the presence of a suitable catalyst and solvent to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: Chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7,8-dihydro-3,7,7-trimethyl-5H-pyrano[4,3-b]pyridine involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: This compound shares structural similarities but differs in its benzyl group and pyrimidine ring.
2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Similar in its dichloro substitution but differs in the pyrimidine ring system.
Properties
Molecular Formula |
C11H13Cl2NO |
---|---|
Molecular Weight |
246.13 g/mol |
IUPAC Name |
2,4-dichloro-3,7,7-trimethyl-5,8-dihydropyrano[4,3-b]pyridine |
InChI |
InChI=1S/C11H13Cl2NO/c1-6-9(12)7-5-15-11(2,3)4-8(7)14-10(6)13/h4-5H2,1-3H3 |
InChI Key |
DJOMEKPCYZZHOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CC(OC2)(C)C)N=C1Cl)Cl |
Origin of Product |
United States |
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